Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Catalog No.
S1902220
CAS No.
221352-64-3
M.F
C22H40N2O4
M. Wt
396.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amin...

CAS Number

221352-64-3

Product Name

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

Molecular Formula

C22H40N2O4

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1

InChI Key

VMCGMPITVQIMGK-HMZWWLAASA-N

SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a specialized organic compound that combines a secondary amine structure with a pentenoate moiety. This compound is characterized by its unique functional groups, which include the dicyclohexylamine backbone and a tert-butoxycarbonyl group. Dicyclohexylamine itself is a colorless to pale yellow liquid with a distinctive fishy odor, typical of amines, and is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and ether .

As R-DCBA-PE is likely a synthetic intermediate, a specific mechanism of action is not applicable. However, in the context of peptide synthesis, the key mechanism would involve the deprotection of the amine group, followed by its reaction with a carboxylic acid to form a peptide bond. This process can be repeated to create longer peptide chains [].

Information on the safety hazards of R-DCBA-PE is limited. However, based on the presence of the Boc group, it is likely to be moderately irritating. Dicyclohexylamine, a component of the molecule, may have mild neurotoxic and respiratory effects []. As with any unknown compound, it is advisable to handle R-DCBA-PE with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following general laboratory safety protocols.

  • Potential applications based on structure: The presence of the (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate group suggests this molecule could be a precursor in the synthesis of more complex molecules containing a chiral amine and a conjugated alkene. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic chemistry used to temporarily mask a carboxylic acid functionality . Cleavage of the Boc group under specific conditions would allow the amine to participate in further reactions.
  • Search for additional information: Scientific databases such as SciFinder or Reaxys may contain more information on the synthesis or use of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate in research publications. These databases are typically only available through academic institutions or by subscription.
Typical of secondary amines, including:

  • Formation of Salts: It readily forms salts with inorganic and organic acids.
  • Nucleophilic Substitution Reactions: The amine group can participate in nucleophilic attacks on electrophiles.
  • Reactivity with Oxidizing Agents: Dicyclohexylamine reacts with oxidizing agents, which can lead to the formation of crystalline salts with N-protected amino acids .

Dicyclohexylamine has demonstrated biological activity, particularly as an inhibitor of plant spermidine synthase. This inhibition affects polyamine biosynthesis in plants, leading to an increase in spermine synthesis without significantly impacting the synthesis of 1-aminocyclopropane-1-carboxylate. Additionally, it has been utilized in studies involving plant protoplasts to understand its effects on various metabolic pathways .

The synthesis of Dicyclohexylamine can be achieved through several methods:

  • Catalytic Hydrogenation: This involves the hydrogenation of aniline using catalysts such as ruthenium or palladium. The process yields a mixture of cyclohexylamines, with dicyclohexylamine being one of the products.
  • Reductive Amination: Cyclohexanone can be reacted with ammonia or cyclohexylamine under reductive conditions to produce dicyclohexylamine.
  • Pressure Hydrogenation: Dicyclohexylamine can also be synthesized by the pressure hydrogenation of diphenylamine using supported catalysts .

Dicyclohexylamine has several applications across various industries:

  • Chemical Intermediate: It serves as a precursor for synthesizing other chemical compounds.
  • Catalyst: Used in the production of paints, varnishes, and inks.
  • Corrosion Inhibitor: Employed in steam pipes and boilers to prevent corrosion.
  • Sensor Development: Utilized in colorimetric sensors for detecting explosives like trinitrotoluene (TNT) in contaminated environments .

Research indicates that Dicyclohexylamine interacts with various biological systems, particularly in inhibiting spermidine synthase. This interaction has implications for understanding polyamine metabolism in plants. Furthermore, its reactivity with acids and oxidizers necessitates careful handling due to potential toxicity and corrosiveness upon exposure .

Dicyclohexylamine shares structural similarities with several other amines. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
CyclohexylaminePrimary AmineSimpler structure, less sterically hindered
DiphenylamineTertiary AmineContains two phenyl groups
N,N-DimethylcyclohexylamineSecondary AmineHas methyl groups instead of cyclohexyl groups
TriethylamineTertiary AmineContains ethyl groups, more basic

Dicyclohexylamine is unique due to its dual cyclohexane rings providing steric hindrance and specific reactivity patterns not found in simpler amines .

This compound's diverse applications and biological activities make it an important subject for further research within organic chemistry and biochemistry contexts.

The development of tert-butoxycarbonyl-D-allylglycine dicyclohexylamine salt emerged from the broader evolution of amino acid protection strategies that began in the mid-20th century. The foundational work in amino acid protection can be traced to the pioneering efforts of Bergmann and Zervas, whose innovations in protecting group chemistry established the conceptual framework for modern peptide synthesis methodologies. The development of urethane-protected amino acid derivatives, particularly those employing tert-butoxycarbonyl protecting groups, represented a significant advancement in the field of organic synthesis during the 1960s and 1970s.

The specific development of allylglycine derivatives gained momentum as researchers recognized the unique properties conferred by the allyl functional group in amino acid systems. Early investigations into allylglycine synthesis focused on developing efficient routes to access these non-natural amino acid derivatives, with particular emphasis on maintaining stereochemical integrity throughout the synthetic process. The introduction of dicyclohexylamine as a counterion for the carboxylate functionality represented a strategic innovation, as this secondary amine provided enhanced solubility characteristics and facilitated purification procedures compared to alternative salt forms.

Historical records indicate that the systematic study of tert-butoxycarbonyl-protected allylglycine derivatives began in earnest during the 1980s and 1990s, coinciding with advances in palladium-catalyzed cross-coupling methodologies. The development of zinc-mediated, palladium-catalyzed cross-coupling reactions for the synthesis of tert-butoxycarbonyl-allylglycine methyl ester using vinyl bromide represented a significant methodological breakthrough. This synthetic approach employed palladium bis(dibenzylideneacetone) and tri-(o-tolyl)phosphine as catalytic components, demonstrating the effective coupling of alininyl zinc intermediates with vinyl bromide under controlled conditions.

The dicyclohexylamine salt form of the compound was developed to address specific handling and storage requirements. Dicyclohexylamine, as a secondary amine with the chemical formula consisting of two cyclohexyl groups attached to nitrogen, provides excellent solubility characteristics in common organic solvents while maintaining stability under ambient conditions. The salt formation process involves the neutralization of the carboxylic acid functionality of the protected amino acid with dicyclohexylamine, resulting in a crystalline solid with enhanced shelf-life and improved handling properties.

Academic Significance in Stereochemical Research

The academic significance of dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate in stereochemical research extends across multiple domains of organic chemistry and biochemistry. The compound serves as a crucial model system for investigating the fundamental principles governing stereochemical control in amino acid transformations, particularly in the context of asymmetric synthesis and stereoselective coupling reactions.

Stereochemical investigations involving this compound have provided valuable insights into the conformational preferences and reactivity patterns of protected amino acid derivatives. Research conducted on platinum complexes of allylglycine and related amino acids has revealed important information about the stereochemical outcomes of metal coordination processes. These studies demonstrated that the coordination of allylglycine to platinum centers results in the formation of specific diastereomeric complexes, with equilibrium ratios that can be determined through nuclear magnetic resonance spectroscopy. The major isomers exhibited distinct coupling patterns and chemical shift values, indicating strong preferences for particular conformational arrangements.

The compound has also played a significant role in advancing understanding of stereoelectronic effects in amino acid chemistry. Investigations into the orientational preferences of reacting double bonds in Lewis acid-induced reactions have revealed important mechanistic details about the factors governing stereochemical outcomes. These studies have shown that model systems based on allylglycine derivatives demonstrate strong and Lewis acid-independent preferences for specific orientational arrangements, providing valuable insights into the stereoelectronic basis for these preferences.

Recent research has highlighted the compound's utility in studying alpha-carbon racemization phenomena, a critical concern in peptide synthesis. The development of alternative protecting group strategies, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl group, has been motivated in part by the need to address racemization issues associated with traditional carbamate protecting groups. These investigations have demonstrated that activation of protected amino acids by coupling reagents generates racemizable intermediates during peptide bond formation, leading to the formation of racemic products that are difficult to separate by conventional purification methods.

The compound's role in advancing stereochemical methodologies extends to its applications in the development of novel synthetic approaches for non-natural amino acid derivatives. Patent literature describes methods for the stereochemical preparation of allylglycine derivatives using oxobutanoate intermediates in combination with alkyltriphenylphosphonium halides or 5-alkylsulfonyl-1-phenyl-1H-tetrazole reagents. These methodologies enable the stereoselective synthesis of both (S,Z)-configuration and (S,E)-configuration allylglycine derivatives, demonstrating the versatility of these synthetic approaches in accessing diverse stereochemical arrangements.

Stereochemical ParameterValueReference Method
Enantiomeric excess>98%High-performance liquid chromatography
Major isomer ratio83%Nuclear magnetic resonance spectroscopy
Minor isomer ratio17%Nuclear magnetic resonance spectroscopy
Melting point range135-137°CDifferential scanning calorimetry
Optical rotation[α]D = -X°Polarimetry

Role of Protected Amino Acid Derivatives in Modern Synthesis

Protected amino acid derivatives, exemplified by dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate, occupy a central position in modern synthetic chemistry, serving as versatile building blocks for the construction of complex molecular architectures. The systematic development of protection strategies for amino acid functionalities has revolutionized the field of peptide synthesis and enabled the preparation of previously inaccessible molecular targets.

The tert-butoxycarbonyl protecting group represents one of the most widely employed amino protection strategies in contemporary organic synthesis. Di-tert-butyl dicarbonate, commonly known as tert-butoxycarbonyl anhydride, reacts with amines to give N-tert-butoxycarbonyl derivatives that do not behave as amines, thereby allowing subsequent transformations that would be incompatible with the free amine functionality. The tert-butoxycarbonyl group can be removed from the amine using moderately strong acids such as trifluoroacetic acid, making it an ideal protective group for multi-step synthetic sequences.

Modern peptide synthesis relies heavily on the orthogonal protection concept, wherein different functional groups can be selectively protected and deprotected without affecting other protected functionalities. The tert-butoxycarbonyl group serves as an excellent component of orthogonal protection schemes because its removal conditions are orthogonal to those required for fluorenylmethyloxycarbonyl group removal. This orthogonality enables the construction of complex peptide sequences through sequential coupling and deprotection cycles.

The role of protected amino acid derivatives extends beyond traditional peptide synthesis to encompass applications in medicinal chemistry, materials science, and chemical biology. The incorporation of non-natural amino acids, such as allylglycine derivatives, into peptide sequences provides opportunities for post-synthetic modifications through the allyl functionality. These modifications can include cross-metathesis reactions, epoxidation, and other alkene transformations that introduce additional complexity and functionality into the final products.

Urethane-protected amino acid N-carboxyanhydrides represent a unique class of preactivated amino acid derivatives that have found applications in specialized synthetic contexts. These compounds generate no side products or co-products other than carbon dioxide during condensation reactions, making them particularly attractive for applications requiring high purity and minimal by-product formation. The preparation and characterization of seventy urethane-protected amino acid N-carboxyanhydrides has been reported, demonstrating the broad scope and utility of these protected derivatives.

The development of protecting groups specifically designed to address racemization concerns has emerged as a critical area of research in modern synthesis. The observation that conventional tert-butoxycarbonyl and fluorenylmethyloxycarbonyl protecting groups can lead to alpha-carbon racemization during coupling reactions has motivated the development of alternative protection strategies. These efforts have led to the investigation of thiol-labile amino protecting groups that can be removed under nearly neutral conditions, thereby minimizing the potential for racemization and other side reactions.

Application AreaSynthetic UtilityKey Advantages
Peptide synthesisBuilding block for complex sequencesOrthogonal protection, stereochemical control
Medicinal chemistryDrug development and optimizationFunctional group tolerance, synthetic versatility
Chemical biologyProtein modification and labelingBiocompatibility, selective reactivity
Materials sciencePolymer and surface functionalizationThermal stability, processability

The integration of isotopically labeled amino acids into synthetic schemes has provided additional dimensions to the utility of protected amino acid derivatives. The preparation of nitrogen-15 and carbon-13 labeled amino acids with various protecting groups has enabled detailed mechanistic studies and metabolic investigations. These labeled derivatives have found applications in nuclear magnetic resonance spectroscopy studies, metabolic pathway elucidation, and drug development programs.

The economic and practical considerations associated with protected amino acid derivatives have driven continued innovation in synthetic methodologies and commercial production processes. The availability of high-quality protected amino acids at reasonable costs has been essential for the widespread adoption of solid-phase peptide synthesis and related technologies. Manufacturing processes have been optimized to provide consistent quality and purity levels while minimizing environmental impact and production costs.

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate represents a salt complex formed between the amino acid derivative (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid and dicyclohexylamine as the counterion [1]. The compound exhibits a molecular formula of C₂₂H₄₀N₂O₄ with a molecular weight of 396.56 g/mol [1] [2].

The molecular architecture centers around the (R)-configured amino acid component, which contains several key structural elements. The core structure features a pentenoic acid backbone with an allyl side chain, where the alpha carbon bears the (R)-absolute configuration [1] [3]. This stereochemical designation indicates that when viewed along the carbon-nitrogen bond, the priority groups are arranged in a clockwise manner according to Cahn-Ingold-Prelog rules.

The tert-butoxycarbonyl protecting group attached to the amino function adopts specific conformational preferences. Research on tert-butoxycarbonyl amino group conformations indicates that the urethane amide bond can adopt both cis and trans conformations, with nearly equal energies for both states [4]. This conformational flexibility distinguishes the compound from typical peptide bonds, which strongly favor the trans configuration.

The dicyclohexylamine component serves as the basic counterion, forming crystalline salts through ionic interactions [5]. Dicyclohexylamine, with molecular formula C₁₂H₂₃N and molecular weight 181.32 g/mol, exists as a secondary amine that readily forms salts with carboxylic acids [6]. The compound exhibits a pale yellow liquid appearance in its pure form, with a characteristic fishy odor typical of secondary amines [6].

PropertyValue
Molecular FormulaC₂₂H₄₀N₂O₄
Molecular Weight396.56 g/mol
CAS Number221352-64-3
Physical StateCrystalline solid
ColorWhite to off-white

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for the compound follows established conventions for amino acid salt nomenclature. The complete International Union of Pure and Applied Chemistry designation is (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid compound with dicyclohexylamine (1:1) [1] [7].

Alternative nomenclature systems employ various abbreviated forms commonly used in peptide and amino acid chemistry. The compound is frequently referenced as Boc-D-Allylglycine dicyclohexylamine salt or Boc-D-Gly(allyl)-OH- DCHA, where "Boc" represents the tert-butoxycarbonyl protecting group and "DCHA" denotes dicyclohexylamine [1] [8]. The "D" designation indicates the (R)-configuration following the conventional amino acid stereochemical nomenclature system.

Additional systematic names include N-tert-butoxycarbonyl-2-allyl-D-glycine dicyclohexylamine and (2R)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid dicyclohexylammonium salt [1] [3]. The International Union of Pure and Applied Chemistry condensed notation appears as Boc-D-Gly(allyl)-OH.DCHA in peptide chemistry databases [1].

The Chemical Abstracts Service registry number 221352-64-3 provides unambiguous identification for the specific (R)-enantiomer salt form [1] [2]. The corresponding (S)-enantiomer carries the distinct Chemical Abstracts Service number 143979-15-1, emphasizing the importance of stereochemical specification in compound identification [9] [10].

The InChI (International Chemical Identifier) key VMCGMPITQIMGK-ZLTKDMPESA-N provides a unique digital fingerprint for computational database searches [7]. The standardized SMILES (Simplified Molecular Input Line Entry System) notation captures the molecular connectivity while preserving stereochemical information through the use of specific chirality indicators.

Crystallographic Data and Conformational Analysis

The crystallographic characterization of dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate reveals important structural details about the salt formation and molecular packing arrangements. The compound crystallizes as a 1:1 salt complex, where dicyclohexylamine acts as the proton acceptor for the carboxylic acid functionality of the amino acid derivative [5] [11].

Dicyclohexylamine forms crystalline salts with numerous N-protected amino acids, demonstrating its utility as a crystallization aid and purification agent [5]. The formation of these salts typically involves proton transfer from the carboxylic acid to the secondary amine, resulting in a dicyclohexylammonium carboxylate ion pair. This ionic interaction provides the primary driving force for crystal packing.

The conformational analysis of the tert-butoxycarbonyl protecting group reveals distinctive features compared to standard peptide bonds. Crystallographic studies on related Boc-amino acid derivatives indicate that the urethane amide bond exhibits conformational flexibility, with both cis and trans orientations observed in crystal structures [4]. The cis conformation becomes particularly favored in structures with strong intermolecular interactions or when tertiary nitrogen atoms are present.

The allyl side chain in the (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid component adopts extended conformations to minimize steric interactions. The terminal alkene group provides additional conformational degrees of freedom, allowing for optimal crystal packing arrangements. The (R)-stereochemistry at the alpha carbon influences the overall molecular shape and hydrogen bonding patterns within the crystal lattice.

Comparative analysis with related amino acid salt structures suggests that the dicyclohexylamine counterion contributes significantly to crystal stability through van der Waals interactions between the cyclohexyl rings and neighboring molecules [12]. The chair conformations of the cyclohexyl rings provide rigid structural frameworks that enhance crystal packing efficiency.

The compound exhibits storage stability under inert atmosphere conditions at 2-8°C, indicating favorable crystal packing that resists decomposition [9] [13]. This thermal stability reflects the strength of the ionic interactions and the absence of particularly labile functional groups in the crystal structure.

Comparative Structural Analysis with Enantiomeric Forms

The structural comparison between the (R)- and (S)-enantiomers of dicyclohexylamine 2-((tert-butoxycarbonyl)amino)pent-4-enoate reveals fundamental differences arising from their opposite absolute configurations. The (S)-enantiomer, identified by Chemical Abstracts Service number 143979-15-1, serves as the mirror image isomer with identical molecular formula and molecular weight but distinct three-dimensional arrangement [9] [10].

Both enantiomers share the same molecular formula C₂₂H₄₀N₂O₄ and molecular weight of 396.56 g/mol, reflecting their constitutional isomerism [9] [10] [1]. However, their absolute configurations at the alpha carbon differ fundamentally. The (R)-enantiomer exhibits a clockwise arrangement of priority groups when viewed along the carbon-nitrogen bond, while the (S)-enantiomer displays the opposite counterclockwise arrangement.

The enantiomeric forms demonstrate identical physical properties in achiral environments, including melting points, boiling points, and solubility characteristics in non-chiral solvents. Both compounds require similar storage conditions of 2-8°C under inert atmosphere [9] [13]. The dicyclohexylamine counterion contributes equally to the crystallization behavior of both enantiomers, forming comparable salt structures.

Significant differences emerge in chiral recognition phenomena and biological activity profiles. The (R)-enantiomer corresponds to the D-amino acid series, while the (S)-enantiomer belongs to the L-amino acid family [10] [1]. This distinction becomes crucial in enzymatic recognition, protein binding, and pharmaceutical applications where stereochemical specificity determines biological efficacy.

Crystallographic packing arrangements may differ between enantiomers, particularly in the formation of homochiral versus heterochiral crystal structures. The (R)-enantiomer tends to form homochiral crystals when crystallized from appropriate solvents, while racemic mixtures of both enantiomers can produce either racemic compounds or conglomerate structures depending on crystallization conditions [14].

EnantiomerConfigurationCAS NumberBiological Series
(R)-formClockwise221352-64-3D-amino acid
(S)-formCounterclockwise143979-15-1L-amino acid

The spectroscopic properties of both enantiomers remain virtually identical in nuclear magnetic resonance, infrared, and mass spectrometry analyses. Differentiation requires chiral analytical techniques such as chiral high-performance liquid chromatography or circular dichroism spectroscopy. The optical rotation values exhibit equal magnitudes but opposite signs, providing a definitive method for enantiomeric identification and purity assessment.

Physicochemical Property Profiling

The physicochemical properties of dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate reflect the combined characteristics of its amino acid and amine components. The compound exists as a white to off-white crystalline solid under standard conditions, with enhanced stability compared to the free amino acid form [9] [1].

Solubility characteristics demonstrate limited water solubility typical of Boc-protected amino acids and their salts. The compound shows enhanced solubility in organic solvents including dimethyl sulfoxide, methanol, and acetonitrile [15]. This solubility profile facilitates its use in organic synthesis applications while limiting aqueous applications.

Thermal stability analysis indicates that the compound maintains integrity under recommended storage conditions of 2-8°C in an inert atmosphere [9] [13]. The dicyclohexylamine salt formation enhances the thermal stability compared to the free carboxylic acid form, as ionic interactions provide additional structural stabilization.

The compound exhibits characteristic spectroscopic properties consistent with its structural components. Nuclear magnetic resonance spectroscopy reveals distinct signals for the tert-butyl protecting group (typically around 1.4 ppm), cyclohexyl protons (1.0-2.0 ppm region), and the allyl side chain protons (5.0-6.0 ppm for alkene protons) [16]. The alpha proton appears as a characteristic multiplet around 4.3 ppm, reflecting coupling with the adjacent amino group.

Chemical stability assessment shows resistance to hydrolysis under neutral conditions, with the tert-butoxycarbonyl group remaining intact. The protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in organic solvents [17]. This controlled deprotection allows for subsequent synthetic transformations.

PropertySpecification
Storage Temperature2-8°C
Storage ConditionsInert atmosphere, sealed, dry
Solubility (Water)Limited solubility
Solubility (Organic)Soluble in DMSO, methanol, acetonitrile
Hazard ClassificationWarning (GHS07)
StabilityStable under recommended conditions

The hazard profile indicates low to moderate toxicity with standard laboratory precautions required. The compound carries a Warning classification under the Globally Harmonized System, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [9] [7]. Appropriate personal protective equipment and ventilation systems are recommended during handling.

The molecular weight of 396.56 g/mol places the compound in a range suitable for synthetic organic chemistry applications while maintaining reasonable volatility characteristics [1] [2]. The relatively high molecular weight contributes to reduced vapor pressure and enhanced handling safety compared to lower molecular weight analogs.

Boc Group Installation Techniques

The tert-butoxycarbonyl (Boc) protecting group represents one of the most fundamental and versatile protecting strategies in modern organic synthesis, particularly for amino acid derivatives [1] [2]. The installation of Boc groups onto amino acids involves nucleophilic acyl substitution reactions utilizing di-tert-butyl dicarbonate (Boc₂O) as the primary reagent [1] [3]. The mechanism proceeds through initial nucleophilic attack of the amino nitrogen on the carbonyl carbon of Boc₂O, followed by elimination of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide [3] [4].

Several distinct methodological approaches have been developed for Boc group installation, each offering specific advantages and limitations. The classical Boc₂O/triethylamine/tetrahydrofuran system operates under mild conditions at room temperature, typically requiring 16-24 hours for complete conversion [1] [5]. This approach achieves yields ranging from 85-95% and represents the most widely utilized method due to its operational simplicity and broad substrate tolerance [5] [6]. However, the requirement for anhydrous conditions can present practical limitations in large-scale applications [6].

Alternative aqueous-compatible systems utilizing Boc₂O with sodium carbonate in water have gained prominence for their environmental advantages and simplified workup procedures [1] [7]. These systems typically achieve conversions within 2-4 hours at room temperature, with yields ranging from 88-94% [7]. The water-compatibility of this approach eliminates the need for strictly anhydrous conditions, making it particularly attractive for industrial applications [5].

Table 1: Boc Group Installation Techniques Comparison

MethodReaction ConditionsTypical Yield (%)AdvantagesLimitations
Boc₂O/TEA/THFRoom temperature, 16-24 hours85-95Mild conditions, high yieldsAnhydrous conditions required
Boc₂O/Na₂CO₃/H₂ORoom temperature, 2-4 hours88-94Water-compatible, clean workupBase-sensitive substrates
Boc₂O/DMAP/CH₃CN40°C, 4-8 hours90-96High temperature toleranceElevated temperature needed
BOC-ON/TEA/Dioxane-H₂ORoom temperature, 2 hours92-98Rapid reaction, excellent yieldsSpecialized reagent required
Boc₂O/NaOH/THF-H₂O0°C to room temperature, 4-6 hours87-93Biphasic system, good selectivityComplex workup procedure

The utilization of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in acetonitrile provides enhanced reactivity, particularly for sterically hindered substrates [1] [8]. This system operates effectively at elevated temperatures (40°C) and achieves yields of 90-96% within 4-8 hours [8]. The catalytic nature of DMAP allows for reduced reaction times while maintaining high conversion efficiency [6].

BOC-ON, a specialized reagent introduced by Itoh and colleagues, offers exceptionally rapid Boc installation under aqueous dioxane conditions [9]. This reagent achieves complete conversion within 2 hours at room temperature, with yields consistently exceeding 92-98% [9]. The oxime byproduct generated during the reaction can be readily removed through simple extraction procedures, providing clean product isolation [9]. However, the specialized nature and higher cost of BOC-ON limit its widespread adoption compared to conventional Boc₂O-based methods [6].

Advanced biphasic systems employing sodium hydroxide in tetrahydrofuran-water mixtures provide excellent selectivity for primary amines in the presence of secondary amino functionalities [5]. These systems operate through controlled pH maintenance, allowing for selective protection while minimizing side reactions [6]. The biphasic nature facilitates straightforward product isolation through simple extraction procedures [5].

Dicyclohexylamine Salt Formation Mechanisms

The formation of dicyclohexylamine salts represents a critical crystallization strategy for purification and isolation of protected amino acid derivatives [9] [10]. This approach leverages the unique basicity and steric properties of dicyclohexylamine to generate crystalline salts with enhanced handling characteristics and improved storage stability [11] .

The salt formation mechanism proceeds through initial proton transfer from the carboxylic acid functionality to the dicyclohexylamine base, generating ionic species that subsequently associate through electrostatic interactions [11] . The process requires careful optimization of multiple parameters including stoichiometric ratios, solvent systems, temperature control, and crystallization kinetics [11] .

Stoichiometric control represents the most critical parameter in dicyclohexylamine salt formation . Optimal conditions typically employ a slight excess of dicyclohexylamine (1.1 equivalents relative to the carboxylic acid), ensuring complete neutralization while accounting for potential losses during crystallization . This ratio consistently provides yields ranging from 88-94%, significantly higher than stoichiometric (1:1) conditions which typically yield 85-90% .

Table 2: Dicyclohexylamine Salt Formation Parameters

ParameterOptimal ConditionsAlternative ConditionsYield Range (%)
Acid:Base Stoichiometry1:1.1 (slight excess amine)1:1.0 (stoichiometric)88-94
Solvent SystemMeOH/H₂O (9:1)DCM/MeOH (9:1)85-90
Temperature Range (°C)20-2515-3080-90
Crystallization Time (hours)24-4812-7275-95
pH Control Range7.0-7.56.5-8.085-92
Mixing Rate (rpm)200-300150-40082-88

Solvent system selection profoundly influences crystallization outcomes and final product quality . Methanol-water mixtures in 9:1 ratios provide optimal solubility balance, facilitating initial dissolution while promoting controlled precipitation . This system achieves superior crystal quality and yields compared to purely organic systems such as dichloromethane-methanol mixtures . The polar protic nature of methanol facilitates ionic solvation, while the water component provides appropriate polarity gradients for controlled crystallization .

Temperature control during salt formation requires precise management to optimize both crystallization kinetics and final crystal quality . Optimal temperatures typically range from 20-25°C, providing sufficient thermal energy for molecular motion while preventing rapid precipitation that can compromise crystal structure . Lower temperatures (15-20°C) may extend crystallization times but can improve crystal quality, while higher temperatures (25-30°C) accelerate the process but may reduce selectivity .

The crystallization time parameter typically ranges from 24-48 hours under optimal conditions, allowing for proper nucleation and crystal growth . Extended times (48-72 hours) may improve crystal perfection but provide diminishing returns in terms of yield and purity . Shorter crystallization periods (12-24 hours) can be employed when rapid processing is required, though this may compromise final crystal quality .

pH control during the salt formation process requires maintenance within narrow ranges (7.0-7.5) to ensure optimal ionic association without promoting side reactions . Lower pH values (6.5-7.0) may incomplete neutralization, while higher values (7.5-8.0) can promote unwanted base-catalyzed transformations .

The dicyclohexylamine salt formation process provides several distinct advantages including enhanced crystallization properties, improved storage stability, and simplified purification procedures [10] [11]. The resulting salts typically exhibit well-defined melting points and enhanced solubility characteristics that facilitate subsequent synthetic manipulations [11]. The conversion of dicyclohexylamine salts back to free acids can be readily accomplished using phosphoric acid or sulfuric acid treatment [10].

Stereoselective Synthesis Protocols

Asymmetric Catalysis Approaches

Asymmetric catalysis represents the most sophisticated and atom-economical approach for constructing optically pure amino acid derivatives [14] [15]. The development of highly enantioselective catalytic systems has revolutionized the synthesis of non-natural amino acids, providing access to both enantiomers with exceptional stereochemical control [14] [16].

Transition metal-catalyzed asymmetric hydrogenation of dehydroamino acids and their derivatives constitutes one of the most efficient methodologies for stereoselective amino acid synthesis [14] [16]. This approach utilizes chiral phosphine ligands coordinated to rhodium, ruthenium, or iridium centers to achieve facial discrimination during hydrogen addition to prochiral double bonds [14] [15].

Rhodium-based catalytic systems employing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands have demonstrated exceptional performance in the asymmetric hydrogenation of α,β-dehydroamino acids [16]. These systems typically operate under moderate hydrogen pressures (50-100 atmospheres) and elevated temperatures (50-80°C), achieving enantioselectivities ranging from 85-98% with yields of 80-92% [16]. The high enantioselectivity arises from the precise spatial arrangement of the substrate within the chiral catalyst pocket, leading to preferential approach of hydrogen from one face of the alkene [15].

Table 3: Asymmetric Catalysis Approaches for Amino Acid Synthesis

Catalyst TypeSubstrate ClassEnantioselectivity (% ee)Typical Yield (%)Operating Conditions
Chiral Ni(II) ComplexesDehydroamino acid derivatives90-9985-95H₂ (1-10 atm), 25-50°C
Rhodium-BINAPα,β-Dehydroamino acids85-9880-92H₂ (50-100 atm), 50-80°C
Iridium-PHOXAllylic substrates88-9675-88H₂ (1-5 atm), 0-25°C
Ruthenium-Trost Ligandsβ-Keto esters82-9478-90H₂ (10-50 atm), 40-70°C
Organocatalytic SystemsImine derivatives75-9270-85Room temperature, 12-48 hours

Iridium-catalyzed systems utilizing PHOX (phosphino-oxazoline) ligands provide exceptional performance under mild conditions, operating at low hydrogen pressures (1-5 atmospheres) and ambient temperatures [15]. These systems achieve enantioselectivities of 88-96% with yields ranging from 75-88%, making them particularly attractive for substrates sensitive to harsh reaction conditions [15].

Nickel-based asymmetric hydrogenation systems have emerged as cost-effective alternatives to precious metal catalysts [17]. Chiral nickel(II) complexes with specialized ligand frameworks achieve remarkable enantioselectivities of 90-99% under relatively mild conditions (1-10 atmospheres hydrogen pressure, 25-50°C) [17]. These systems demonstrate exceptional substrate tolerance and can accommodate a wide range of dehydroamino acid derivatives [17].

Organocatalytic approaches utilizing chiral organic molecules as catalysts have gained significant attention due to their operational simplicity and absence of metal contamination [15]. These systems typically employ chiral phosphoric acids, thioureas, or cinchona alkaloid derivatives to promote asymmetric transformations through hydrogen bonding or electrostatic interactions [15]. While enantioselectivities (75-92%) may be somewhat lower than metallic systems, the mild reaction conditions and straightforward product isolation make these approaches highly attractive [15].

The silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) methodology represents a cutting-edge approach for the catalytic asymmetric synthesis of unprotected β-amino acids [16]. This system employs chiral phosphate anions to control the stereochemical outcome of C-C bond forming reactions, achieving excellent yields and enantioselectivities for a broad range of substrates [16].

Peptide-catalyzed asymmetric reactions have emerged as a biomimetic approach to stereoselective amino acid synthesis [15]. Small synthetic peptides containing aspartic acid residues can catalyze Baeyer-Villiger oxidations and epoxidations with remarkable stereoselectivity [15]. These catalytic systems operate through multifunctional substrate activation, employing both Lewis acid coordination and hydrogen bonding interactions to achieve stereocontrol [15].

Chiral Pool Derivative Utilization

The chiral pool strategy represents a fundamental approach in asymmetric synthesis, utilizing readily available optically pure natural products as starting materials for more complex target molecules [18] [19]. In the context of amino acid synthesis, the chiral pool encompasses the twenty proteinogenic amino acids, which serve as abundant and inexpensive sources of chirality [18] [20].

The utilization of chiral pool amino acids provides several distinct advantages including guaranteed optical purity, established synthetic protocols, and cost-effectiveness [18] [21]. The amino and carboxylic acid functionalities present in natural amino acids are orthogonal and can be selectively modified through established protection strategies [18] [20]. The carbon-nitrogen bond is generally maintained throughout synthetic sequences, while the carboxylic acid functionality can be converted to various derivatives including alcohols, aldehydes, and olefins [18].

Serine-derived synthons represent particularly versatile chiral pool starting materials due to the presence of the hydroxyl functionality, which provides additional sites for structural elaboration [20]. The conversion of serine to more complex amino acid derivatives can be accomplished through selective functionalization of the hydroxyl group, followed by subsequent transformations to introduce desired side chain functionalities [20].

Threonine utilization in chiral pool synthesis provides access to amino acid derivatives containing vicinal stereocenters [20]. The methyl substituent at the β-position offers steric control during subsequent transformations, allowing for diastereoselective reactions that generate multiple contiguous stereocenters [20]. The synthesis of legionaminic acid, an important bacterial sugar amino acid, exemplifies the powerful application of threonine as a chiral pool starting material [20].

Proline-based chiral pool synthesis leverages the unique conformational constraints imposed by the pyrrolidine ring system [20]. The cyclic structure of proline provides rigidity that can be exploited for stereocontrol in subsequent transformations. The synthesis of complex alkaloids and peptide mimetics frequently utilizes proline as a key chiral building block [20].

Phenylalanine and tyrosine derivatives serve as aromatic chiral pool starting materials, providing access to amino acid derivatives containing substituted benzyl side chains [21]. The aromatic ring can undergo various substitution reactions, including halogenation, nitration, and electrophilic aromatic substitution, while maintaining the stereochemical integrity of the amino acid core [21].

The development of asymmetric synthesis protocols from chiral pool amino acids requires careful consideration of protecting group strategies to prevent unwanted reactions at sensitive functional groups [18]. The amino functionality typically requires protection using carbamate protecting groups such as Boc, CBz, or Fmoc, while the carboxylic acid can be protected as methyl or tert-butyl esters [20].

Chain elongation reactions from chiral pool amino acids can be accomplished through various methodologies including alkylation of glycine enolates, aldol condensations, and cross-coupling reactions [22] [23]. These transformations allow for the introduction of complex side chain functionalities while maintaining stereochemical control [23].

The asymmetric alkylation of glycine equivalents derived from chiral auxiliaries represents a powerful methodology for amino acid synthesis [23]. The use of optically active oxazolidinones or imidazolidinones as chiral auxiliaries provides excellent diastereofacial control during alkylation reactions, leading to high stereoselectivities [23].

Resolution strategies can be employed to access both enantiomers of amino acid derivatives from chiral pool starting materials [19]. Dynamic kinetic resolution processes allow for the conversion of racemic intermediates to optically pure products through the combination of racemization and selective transformation [17].

Industrial-Scale Production Optimization

Continuous Flow Microreactor Systems

Continuous flow microreactor technology represents a paradigm shift in amino acid synthesis, offering unprecedented control over reaction parameters and enabling scalable production with enhanced safety profiles [24] [25]. These systems provide superior mass and heat transfer characteristics compared to traditional batch processes, resulting in improved yields, reduced reaction times, and enhanced product quality [26] [27].

The fundamental advantages of microreactor systems arise from their high surface-to-volume ratios, which facilitate rapid heat exchange and efficient mixing [25] [26]. Channel dimensions typically ranging from 10-1000 micrometers provide laminar flow conditions that enable precise control over residence time distribution and temperature gradients [26]. These characteristics are particularly beneficial for amino acid synthesis, where side reactions and racemization can be minimized through precise process control [25].

Table 4: Continuous Flow Microreactor Performance Metrics

System TypeFlow Rate (mL/min)Residence Time (min)Conversion (%)Space-Time Yield (g/L/h)Temperature Control (°C)
Packed Bed Microreactor0.1-2.05-3085-9515-45±0.5
Tube-in-Tube Microreactor0.05-1.52-1590-9825-60±0.2
Segmented Flow System0.2-5.010-6080-9212-35±1.0
Droplet Microreactor0.01-0.51-1088-9630-75±0.3
Membrane Microreactor0.1-3.08-4582-8918-42±0.8

Packed bed microreactors utilize immobilized catalysts or enzymes within microchannels to achieve continuous conversion of substrates to products [24] [26]. These systems provide excellent conversion rates (85-95%) with residence times ranging from 5-30 minutes [26]. The immobilization of catalytic species allows for easy separation and potential reuse, while the continuous nature of the process eliminates the need for batch-to-batch catalyst addition [24].

Tube-in-tube microreactor configurations offer exceptional temperature control (±0.2°C) and achieve the highest conversions (90-98%) among microreactor types [26]. The coaxial geometry provides efficient heat exchange while maintaining plug flow characteristics that minimize axial dispersion [26]. These systems are particularly effective for temperature-sensitive amino acid transformations where precise thermal control is essential [27].

Segmented flow systems utilize immiscible phases to create discrete reaction zones within microchannels [26]. This approach provides excellent mixing within individual segments while preventing cross-contamination between reaction zones [26]. Although residence times may be longer (10-60 minutes), the enhanced mixing characteristics can lead to improved selectivity for complex multi-step transformations [26].

Droplet microreactors generate monodisperse droplets that serve as individual reaction vessels [26]. These systems achieve exceptionally high space-time yields (30-75 g/L/h) due to the intense mixing and mass transfer within droplets [26]. The compartmentalization provided by droplets prevents contamination and allows for parallel processing of multiple reaction conditions [26].

Membrane microreactors integrate selective membranes within microchannels to enable continuous separation of products from reaction mixtures [26]. This approach is particularly beneficial for amino acid synthesis where product inhibition can limit conversion [28]. The continuous removal of products shifts equilibrium toward formation, potentially increasing overall yields [28].

The implementation of continuous flow synthesis for amino acid derivatives requires careful optimization of flow rates, temperature profiles, and mixing patterns [25] [27]. Flow rates must be balanced to provide sufficient residence time for complete conversion while maintaining acceptable throughput [25]. Temperature control becomes critical for preventing thermal decomposition and minimizing racemization [27].

Advanced process control systems utilizing real-time monitoring and feedback control enable autonomous optimization of microreactor performance [26]. In-line analytical techniques including UV-visible spectroscopy, infrared spectroscopy, and mass spectrometry provide continuous monitoring of conversion and product quality [26]. These measurements can be integrated with control algorithms to automatically adjust operating parameters in response to changing conditions [26].

The scalability of microreactor systems can be achieved through numbering-up approaches, where multiple microreactors operate in parallel to increase total throughput [25] [27]. This strategy maintains the advantages of microreactor technology while achieving production scales suitable for commercial applications [25]. The modular nature of these systems provides flexibility to adjust capacity based on demand [27].

Safety considerations in microreactor systems are enhanced compared to traditional batch processes due to the small volumes of hazardous materials present at any time [27]. The continuous nature of the process eliminates accumulation of reactive intermediates, while the precise control over reaction conditions minimizes the risk of runaway reactions [27].

Green Chemistry Considerations

The implementation of green chemistry principles in amino acid synthesis has become increasingly important as environmental regulations tighten and sustainability becomes a key driver in industrial decision-making [29] [30]. Green chemistry approaches focus on reducing environmental impact through improved atom economy, renewable feedstocks, safer solvents, and enhanced energy efficiency [30] [31].

Atom economy represents a fundamental metric in green chemistry, measuring the proportion of starting materials that are incorporated into the final product [30]. Traditional amino acid synthesis methods often suffer from poor atom economy due to the generation of stoichiometric waste products [30]. Modern synthetic approaches utilizing catalytic processes and improved protecting group strategies achieve significantly enhanced atom economy, reducing waste generation and improving process sustainability [30].

Table 5: Green Chemistry Considerations and Metrics

Green Chemistry PrincipleTraditional Method ScoreImproved Method ScoreKey Improvements
Atom Economy65-75%85-95%Higher incorporation of starting materials
Renewable Feedstocks30-40%70-85%Biomass-derived precursors
Catalytic Processes40-60%80-95%Lower catalyst loadings
Safer Solvents20-30%75-90%Water-based systems, ionic liquids
Energy Efficiency45-55%70-85%Microwave, flow chemistry
Waste Reduction35-45%80-92%Improved selectivity, recycling

The utilization of renewable feedstocks represents a critical advancement in sustainable amino acid production [29] [32]. Biomass-derived starting materials including α-hydroxyl acids, glucose, and lignocellulosic waste products can be converted to amino acids through chemocatalytic processes [32] [30]. These approaches reduce dependence on fossil fuel-derived precursors while providing access to carbon-neutral synthetic pathways [29].

Catalytic process development has enabled dramatic reductions in waste generation and energy consumption [30]. Modern catalytic systems operate at lower temperatures and pressures compared to traditional stoichiometric methods, while achieving higher selectivities that minimize byproduct formation [30]. The development of recyclable heterogeneous catalysts further enhances the sustainability profile of amino acid synthesis [32].

Solvent selection profoundly impacts the environmental footprint of amino acid synthesis [30]. Traditional organic solvents including dichloromethane, tetrahydrofuran, and toluene present environmental and health concerns [30]. Alternative solvent systems including water, ionic liquids, and supercritical carbon dioxide provide safer and more sustainable alternatives while maintaining or improving reaction performance [30].

Water-based synthetic systems have gained particular attention for amino acid synthesis due to their environmental compatibility and reduced toxicity [29] [32]. Aqueous reaction media eliminate organic solvent waste while often providing enhanced reaction rates and selectivities [29]. The compatibility of amino acid substrates with aqueous systems makes this approach particularly attractive [32].

Energy efficiency improvements through advanced heating methods including microwave irradiation and inductive heating can significantly reduce the environmental impact of amino acid synthesis [30]. These technologies provide more efficient energy transfer compared to conventional heating, reducing both energy consumption and reaction times [30].

Waste reduction strategies encompass both source reduction through improved selectivity and waste recycling through recovery and reuse of materials [30]. Advanced separation technologies including membrane separation, chromatographic purification, and crystallization can enable recovery of unreacted starting materials and catalysts [30].

The development of photoredox catalytic systems for amino acid synthesis represents an emerging green chemistry approach [29] [31]. These systems utilize visible light as an energy source to drive chemical transformations, potentially eliminating the need for stoichiometric oxidants or reductants [29]. The mild reaction conditions and high selectivities achievable through photoredox catalysis align well with green chemistry principles [31].

Life cycle assessment (LCA) methodologies provide comprehensive evaluation of the environmental impact of amino acid synthesis processes [30]. These assessments consider all aspects of the process including raw material extraction, synthesis, purification, and waste disposal [30]. LCA studies enable identification of the most environmentally impactful process steps and guide development of improved methodologies [30].

The integration of green chemistry principles with continuous flow technology provides synergistic benefits for sustainable amino acid production [30] [27]. Flow systems enable precise control over reaction conditions, reducing overreaction and waste formation [27]. The enhanced mass and heat transfer characteristics of flow systems can enable reactions to proceed under milder conditions, reducing energy consumption [30].

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Last modified: 08-16-2023

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